molecular formula C7H4F2N2 B1283290 2-Amino-3,5-difluorobenzonitrile CAS No. 126674-94-0

2-Amino-3,5-difluorobenzonitrile

Cat. No. B1283290
Key on ui cas rn: 126674-94-0
M. Wt: 154.12 g/mol
InChI Key: CNKCTXYYABVMLS-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

A mixture of 2,3,5-trifluorobenzonitrile (25.0 g, 159 mmol) and ethanol (300 ml) pre-saturated with ammonia gas was heated at 120° C. in an autoclave for 8 h. The mixture was allowed to cool to ambient temperature and evaporated to dryness. The residue was partitioned between water (1 l) and ethyl acetate (1 l). The organic layer was dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was purified by flash chromatography (silica gel, CH2Cl2) to afford 3.7 g (15%) of the title compound as a cream solid: 1H NMR (360 MHz, CDCl3) δ 4.08 (2H, s), 6.60-6.64 (1H, m), 6.67-6.72 (1H, m).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
F[C:2]1[C:9]([F:10])=[CH:8][C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].[NH3:12]>C(O)C>[NH2:12][C:2]1[C:9]([F:10])=[CH:8][C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (1 l) and ethyl acetate (1 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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